METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE
Description
METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, features a sulfonamide group attached to a pyrazole ring, which is further connected to a benzoate ester.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-18(14(2)22(20-13)17-10-5-4-6-11-17)27(24,25)21-16-9-7-8-15(12-16)19(23)26-3/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNANQJIKETKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The sulfonamide group is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions . Finally, the benzoate ester is formed through esterification reactions involving methanol and a carboxylic acid derivative .
Chemical Reactions Analysis
METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Scientific Research Applications
METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism by which METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity . The pyrazole ring can also interact with various receptors and proteins, modulating their function .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Known for its use as a blocking agent for isocyanates.
1-Phenyl-3-methyl-4-sulfonamidopyrazole: Shares structural similarities but differs in the position and type of substituents.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Used in various synthetic applications and has different functional groups.
METHYL 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZOATE stands out due to its unique combination of a sulfonamide group and a benzoate ester, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
